molecular formula C3H2Br2 B14328546 1,2-Dibromocycloprop-1-ene CAS No. 108186-05-6

1,2-Dibromocycloprop-1-ene

Cat. No.: B14328546
CAS No.: 108186-05-6
M. Wt: 197.86 g/mol
InChI Key: VTOBRKIUPUIWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromocycloprop-1-ene is an organic compound characterized by a three-membered cyclopropane ring with two bromine atoms attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromocycloprop-1-ene can be synthesized through the bromination of cyclopropene. The reaction typically involves the addition of bromine (Br₂) to cyclopropene in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions . The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromocycloprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopropene.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), amines (NH₂⁻)

    Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Solvents: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), ethanol (EtOH)

Major Products Formed

    Substitution Products: 1-bromo-2-hydroxycyclopropane, 1-bromo-2-alkoxycyclopropane

    Elimination Products: Cyclopropene

    Addition Products: Various ring-opened or ring-expanded compounds

Scientific Research Applications

1,2-Dibromocycloprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromocycloprop-1-ene involves its high reactivity due to the strained three-membered ring and the presence of two bromine atoms. The compound can undergo nucleophilic substitution or elimination reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.

    1,2-Dibromoethane: A linear compound with two bromine atoms on adjacent carbon atoms.

    1,3-Dibromocyclopropane: A cyclopropane derivative with bromine atoms on non-adjacent carbon atoms.

Uniqueness

1,2-Dibromocycloprop-1-ene is unique due to its highly strained three-membered ring, which imparts significant reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and molecular interactions .

Properties

CAS No.

108186-05-6

Molecular Formula

C3H2Br2

Molecular Weight

197.86 g/mol

IUPAC Name

1,2-dibromocyclopropene

InChI

InChI=1S/C3H2Br2/c4-2-1-3(2)5/h1H2

InChI Key

VTOBRKIUPUIWEG-UHFFFAOYSA-N

Canonical SMILES

C1C(=C1Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.